6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1699255-68-9 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, has been reported in scientific literature . These compounds have been synthesized as part of a strategy to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) .Molecular Structure Analysis
The molecular weight of “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is 192.17 . The molecular structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic compounds, including those similar to 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, serve as versatile intermediates in organic synthesis. Their unique structures enable them to participate in various chemical reactions, facilitating the synthesis of complex organic molecules. These compounds are particularly useful in the formation of metal complexes and in designing catalysts for asymmetric synthesis. The presence of heteroatoms like nitrogen, oxygen, or sulfur within their rings allows for diverse reactivity patterns, making them invaluable in synthetic chemistry (Li et al., 2019).
Drug Development Applications
In the realm of medicinal chemistry, heterocyclic compounds are key scaffolds for drug discovery and development. Their structural diversity and ability to mimic biological motifs enable the synthesis of a wide array of pharmacologically active agents. These compounds can directly be used as raw materials for drug synthesis or be modified to produce derivatives with enhanced activity or specificity. The functional groups present in these compounds, such as carboxylic acids, allow for modifications like acylation and esterification, which are crucial steps in drug synthesis processes (Zhang et al., 2021).
Environmental and Biological Implications
The biodegradation of heterocyclic compounds under both aerobic and anaerobic conditions is an area of environmental significance. Understanding the microbial metabolism of these compounds can inform the development of bioremediation strategies for the detoxification of polluted environments. Studies have shown that various microorganisms employ different pathways to degrade heterocyclic compounds, which can lead to the breakdown of potentially harmful pollutants into less toxic forms (Kaiser et al., 1996).
Safety And Hazards
The safety information available indicates that “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing, with the aim of developing a class of these derivatives targeting FGFR with development prospects . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5-6(9(12)13)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJBHAQLNGXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214883 | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
1190317-61-3 | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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